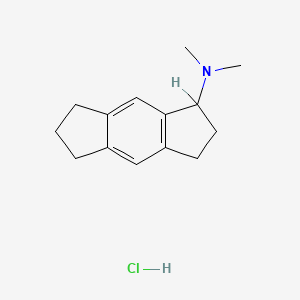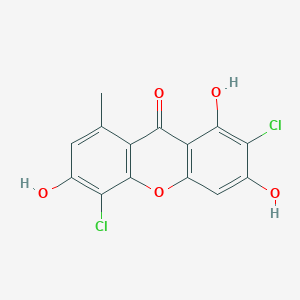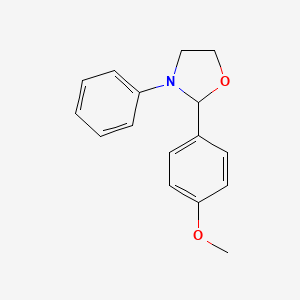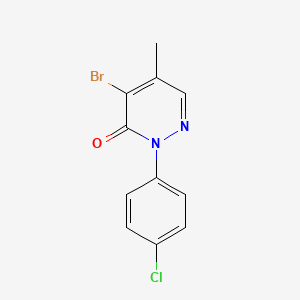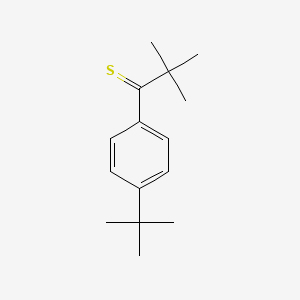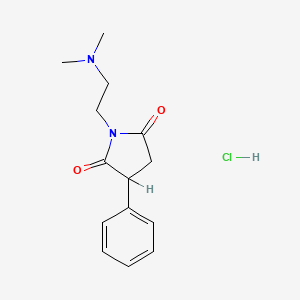
N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride: is a chemical compound with a complex structure that includes a dimethylaminoethyl group, a phenyl group, and a succinimide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride typically involves the reaction of 2-phenylsuccinimide with N-(2-chloroethyl)dimethylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality .
化学反应分析
Types of Reactions:
Oxidation: N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
科学研究应用
Chemistry: N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine: It may be used as a building block for designing drugs with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .
作用机制
The mechanism of action of N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenyl and succinimide groups contribute to the compound’s overall binding affinity and specificity .
相似化合物的比较
- N-(2-Chloroethyl)dimethylamine hydrochloride
- 2-(2-(Dimethylamino)ethoxy)ethanol
- N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives
Comparison: N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride is unique due to the presence of both the phenyl and succinimide groups, which are not found in the similar compounds listed above. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
74247-10-2 |
|---|---|
分子式 |
C14H19ClN2O2 |
分子量 |
282.76 g/mol |
IUPAC 名称 |
1-[2-(dimethylamino)ethyl]-3-phenylpyrrolidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-15(2)8-9-16-13(17)10-12(14(16)18)11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3;1H |
InChI 键 |
GTTJUAFZFBZCST-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN1C(=O)CC(C1=O)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


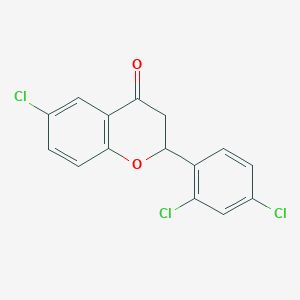
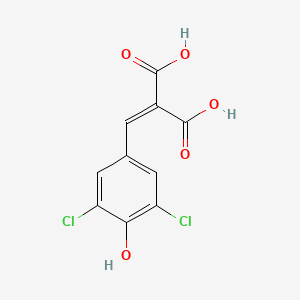
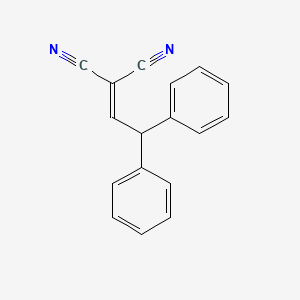
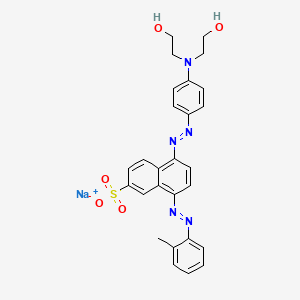
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)

